Product packaging for Fitc-AEVD-FMK(Cat. No.:)

Fitc-AEVD-FMK

Cat. No.: B1574913
M. Wt: 863.9114
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Programmed Cell Death and Caspase Signaling Cascades

Programmed cell death is a vital, genetically controlled process that eliminates unwanted or damaged cells in multicellular organisms, ensuring tissue homeostasis. mdpi.com Apoptosis is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. These events are orchestrated by a family of cysteine-aspartic proteases called caspases. cellsignal.comoup.com

Caspases are present in cells as inactive zymogens (procaspases) and are activated through a proteolytic cascade. oup.com This cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comthermofisher.com

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (like FasL or TNF-α) to their corresponding death receptors on the cell surface. thermofisher.comnih.gov This interaction leads to the recruitment of adaptor proteins, such as FADD, which in turn recruits and activates initiator caspases, primarily caspase-8 and caspase-10. nih.govplos.org

The Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor deprivation, initiates this pathway. thermofisher.com It involves the release of cytochrome c from the mitochondria, which binds to Apaf-1 and procaspase-9 to form a complex called the apoptosome. mdpi.com This complex activates caspase-9, another initiator caspase. mdpi.comnih.gov

Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7. mdpi.comcellsignal.com These caspases are responsible for cleaving a multitude of cellular proteins, leading to the systematic disassembly of the cell. oup.comwindows.net

Overview of Fluorescent Labeled Inhibitors of Caspases (FLICA) as Research Probes

To study the activation of caspases in living cells, researchers utilize a class of reagents known as Fluorescent Labeled Inhibitors of Caspases (FLICA). ontosight.aibio-rad-antibodies.com These probes are powerful tools for detecting apoptosis by directly measuring caspase activity. biomol.com

The general structure of a FLICA probe consists of three key components:

A caspase inhibitor sequence , which is a short peptide (typically 3-4 amino acids) recognized by the active site of a specific caspase. windows.netbiomol.com

A fluorochrome label , such as fluorescein (B123965) isothiocyanate (FITC), which allows for detection via fluorescence microscopy or flow cytometry. ontosight.aibio-rad-antibodies.com

A fluoromethyl ketone (FMK) group, which forms an irreversible covalent bond with the active site of the caspase, preventing further enzymatic activity and trapping the fluorescent label within the cell. windows.netbiomol.com

FLICA reagents are cell-permeable and non-toxic, allowing them to diffuse into living cells. bio-rad-antibodies.commerckmillipore.com If a target caspase is active within the cell (a hallmark of apoptosis), the FLICA probe will bind to it irreversibly. ontosight.aibiomol.com Unbound probe molecules diffuse out of the cell. bio-rad-antibodies.combiomol.com Consequently, apoptotic cells retain a higher concentration of the fluorescent probe and appear brighter than healthy, non-apoptotic cells. windows.netbiomol.com This methodology provides a direct measure of active caspases and avoids false positives sometimes associated with other apoptosis detection methods. windows.netbiomol.com

Specificity of FITC-AEVD-FMK as a Targeted Caspase-10 Probe

This compound is a specific type of FLICA probe designed to target caspase-10. bio-rad-antibodies.com Its specificity is derived from the tetrapeptide sequence Ala-Glu-Val-Asp (AEVD). tribioscience.com This sequence is the preferred recognition and cleavage site for caspase-10. bio-rad-antibodies.com

Caspase-10 is an initiator caspase, structurally similar to caspase-8, and is primarily involved in the extrinsic apoptosis pathway. scbt.commdpi.com It is recruited to the death-inducing signaling complex (DISC) upon activation of death receptors like Fas. uniprot.orgpnas.org Once activated, caspase-10 can cleave and activate downstream executioner caspases, thereby propagating the apoptotic signal. uniprot.orgptglab.com

While the AEVD sequence is preferentially recognized by caspase-10, it's important to note that some level of promiscuity can exist among caspases, and other caspases might also recognize this sequence, albeit with lower affinity. nih.gov For instance, studies have shown that caspase-8 can also cleave AEVD sequences. nih.gov Therefore, while this compound is a valuable tool for indicating caspase-10 activation, results are often best interpreted in conjunction with other experimental approaches to confirm the specific involvement of caspase-10. ashpublications.org

Historical Context and Significance of Caspase Probes in Apoptosis Studies

The discovery that the C. elegans cell death protein CED-3 was a protease related to the mammalian interleukin-1β-converting enzyme (ICE, now known as caspase-1) was a landmark moment in apoptosis research. oup.com This finding established the central role of a protease family in executing programmed cell death and catalyzed the identification of numerous other caspases. oup.comscbt.com

Early methods for detecting apoptosis relied on observing morphological changes or detecting DNA fragmentation (TUNEL assay). While useful, these methods often captured later stages of the process. The development of caspase-specific probes, including fluorogenic substrates and inhibitors like the FLICA reagents, revolutionized the field. mdpi.comnih.gov

These probes allowed, for the first time, the direct and quantitative measurement of caspase activity within intact, living cells. merckmillipore.commdpi.com This enabled researchers to:

Detect apoptosis at its earliest biochemical stages. mdpi.com

Distinguish between different caspase-mediated signaling pathways. nih.gov

Quantify the apoptotic response to various stimuli, including potential therapeutic drugs. ontosight.aiacs.org

Perform high-throughput screening for compounds that induce or inhibit apoptosis. acs.orgresearchgate.net

The development of probes with different peptide specificities, such as DEVD for caspase-3 and AEVD for caspase-10, has provided a more nuanced understanding of the specific roles and activation kinetics of individual caspases in the complex apoptotic cascade. bio-rad-antibodies.com The use of these chemical tools continues to be indispensable for unraveling the intricate mechanisms of cell death in both health and disease. oup.commdpi.com

Data Tables

Table 1: Properties of this compound and Related Compounds This table provides an interactive overview of the key properties of the featured compound and its components.

Feature Description
Compound Name This compound
Target Enzyme Caspase-10 (preferentially) bio-rad-antibodies.com
Peptide Sequence Ala-Glu-Val-Asp (AEVD) tribioscience.com
Fluorophore Fluorescein isothiocyanate (FITC) merckmillipore.com
Inhibitor Type Irreversible, covalent ontosight.ai
Reactive Group Fluoromethyl ketone (FMK) windows.net
Detection Method Fluorescence Microscopy, Flow Cytometry aatbio.com
Excitation Max (nm) ~491 aatbio.com

| Emission Max (nm) | ~516 aatbio.com |

Table 2: Key Caspases in Apoptotic Pathways This interactive table summarizes the roles and recognition sequences of major caspases discussed in the article.

Caspase Classification Primary Pathway Recognition Sequence
Caspase-3 Executioner Both DEVD
Caspase-7 Executioner Both DEVD cellsignal.com
Caspase-8 Initiator Extrinsic (L/I)ETD bio-rad-antibodies.com
Caspase-9 Initiator Intrinsic LEHD bio-rad-antibodies.com

| Caspase-10 | Initiator | Extrinsic | AEVD bio-rad-antibodies.com |

Properties

Molecular Formula

C42H46FN5O12S

Molecular Weight

863.9114

Purity

95/98%

Origin of Product

United States

Molecular Mechanism of Action of Fitc Aevd Fmk

Irreversible Covalent Binding to Activated Caspase-10 Enzyme Active Sites

The core of FITC-AEVD-FMK's function lies in its highly specific and irreversible interaction with the active site of caspase-10. Caspases, a family of cysteine-aspartic proteases, are synthesized as inactive zymogens and become activated through proteolytic cleavage during apoptosis. bio-techne.com The activation process exposes the enzyme's catalytic dyad, typically composed of a cysteine and a histidine residue, within the active site. nih.gov

This compound is engineered with a tetrapeptide sequence, Ala-Glu-Val-Asp (AEVD), which has been identified as a preferred recognition motif for caspase-10. abcam.comcephamls.comtribioscience.com This sequence guides the inhibitor to the substrate-binding pocket of the enzyme. Once positioned, the reactive portion of the inhibitor forms a stable, irreversible covalent bond with the cysteine residue in the catalytic site of the activated caspase. ontosight.aibio-rad-antibodies.com This binding event permanently inactivates the enzyme. invivogen.comfishersci.at It is this irreversible nature that allows for the stable labeling and subsequent detection of cells containing active caspase-10. bio-techne.com

Role of the Fluoromethyl Ketone (FMK) Moiety in Covalent Adduction

The irreversible inhibition of caspase-10 by this compound is mediated by the fluoromethyl ketone (FMK) group at its C-terminus. Peptidyl fluoromethyl ketones are a class of highly effective inhibitors for cysteine and serine proteases. mdpi.com The electrophilic nature of the ketone carbonyl carbon is significantly enhanced by the adjacent fluorine atom(s). mdpi.com

Within the caspase active site, the catalytic cysteine residue acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the FMK moiety. This interaction leads to the formation of a stable thioether linkage between the inhibitor and the enzyme. mdpi.com This covalent adduction effectively and irreversibly blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates. ontosight.aiontosight.ai The stability of this bond ensures that the fluorescent probe remains associated with the active enzyme, which is crucial for its detection.

Functionality of the Fluorescein (B123965) Isothiocyanate (FITC) Fluorophore for Optical Detection

To enable the detection and quantification of the inhibitor-enzyme complex, this compound is tagged with a fluorescein isothiocyanate (FITC) molecule. promega.com.aupromega.kr FITC is a widely used green fluorescent dye that absorbs light at approximately 490 nm and emits light at around 525 nm. abcam.com This fluorophore is attached to the N-terminus of the AEVD peptide sequence. promega.com.aupromega.kr

When this compound binds to active caspase-10 within a cell, the FITC moiety is retained intracellularly, tethered to the enzyme. abcam.combio-rad-antibodies.com This accumulation of fluorescence within apoptotic cells allows for their identification and analysis using various optical techniques. promega.com.aupromega.com Common methods include fluorescence microscopy for spatial localization, flow cytometry for high-throughput quantitative analysis of cell populations, and fluorescence plate readers for bulk measurements. abcam.compromega.com.au The intensity of the green fluorescence is directly proportional to the amount of active caspase-10 present in the cells. bio-techne.comabcam.com

Mechanism of Cell Permeability and Intracellular Retention

Once inside the cell, the probe can freely diffuse. bio-rad-antibodies.com In healthy cells lacking significant levels of active caspases, the unbound inhibitor can diffuse back out. bio-techne.com However, in apoptotic cells where caspase-10 is active, the inhibitor binds covalently and irreversibly to the enzyme. This binding event "anchors" the fluorescent probe within the cell, leading to its accumulation and a detectable fluorescent signal. bio-rad-antibodies.compromega.com.aupromega.kr The washing steps in experimental protocols are designed to remove any unbound, freely diffusible probe from non-apoptotic cells. bio-techne.com

Formation and Stability of the Enzyme-Inhibitor Complex and its Research Implications

The formation of the enzyme-inhibitor complex between this compound and active caspase-10 is a rapid and stable process. The specificity of the AEVD peptide sequence ensures that the inhibitor primarily targets caspase-10, although some cross-reactivity with other caspases, such as caspase-8, has been noted due to structural similarities in their active sites. nih.govashpublications.org The covalent bond formed by the FMK moiety results in a highly stable complex, which is essential for reliable experimental outcomes. mdpi.com

This stability has significant research implications. It allows for the fixation of cells after labeling, enabling more complex experimental designs and analyses that are not possible with reversible probes. researchgate.net The robust nature of the complex ensures that the fluorescent signal is retained throughout sample processing. The ability to specifically label and quantify active caspase-10 provides researchers with a powerful tool to investigate the specific roles of this initiator caspase in the extrinsic pathway of apoptosis, which is triggered by external signals like the binding of death ligands to their receptors. merckmillipore.comashpublications.org

FeatureDescription
Target Enzyme Activated Caspase-10
Recognition Sequence Ala-Glu-Val-Asp (AEVD) abcam.comcephamls.comtribioscience.com
Inhibitor Moiety Fluoromethyl Ketone (FMK)
Binding Type Irreversible Covalent Adduction ontosight.aibio-rad-antibodies.com
Fluorophore Fluorescein Isothiocyanate (FITC) promega.com.aupromega.kr
Excitation Wavelength ~490 nm abcam.com
Emission Wavelength ~525 nm abcam.com
Detection Methods Fluorescence Microscopy, Flow Cytometry, Fluorescence Plate Reader abcam.compromega.com.au

Applications in Cellular and Molecular Apoptosis Research Methodologies

Detection and Quantification of Active Caspase-10 in Living Cells

FITC-AEVD-FMK is a cell-permeable compound that consists of the caspase-10 recognition sequence, Ala-Glu-Val-Asp (AEVD), linked to a fluoromethyl ketone (FMK) group, which irreversibly binds to the active site of caspase-10. antibodiesinc.com The molecule is also tagged with fluorescein (B123965) isothiocyanate (FITC), a green fluorescent dye. promega.krpromega.com This design allows the probe to enter living cells and covalently bind to activated caspase-10. aatbio.comsigmaaldrich.com The bound FITC label is retained within the apoptotic cell, and its fluorescence intensity is directly proportional to the amount of active caspase-10. This characteristic makes this compound a valuable tool for various analytical techniques.

Flow Cytometry-Based Quantification of Caspase-10 Positive Cell Populations

Flow cytometry is a powerful technique for analyzing large populations of cells. When cells are stained with this compound, the fluorescence of individual cells can be measured as they pass through a laser beam. rndsystems.com This allows for the rapid quantification of the percentage of cells in a population that are undergoing apoptosis via the activation of caspase-10. rndsystems.com

For example, in a study investigating apoptosis in Jurkat T cells, treatment with staurosporine (B1682477), a known apoptosis inducer, led to a significant increase in the number of FITC-positive cells as detected by flow cytometry. aatbio.comrndsystems.com This indicates the activation of caspases. By using the specific this compound probe, researchers can confirm the involvement of caspase-10 in this process. The FL1 channel is typically used for detecting the FITC signal in flow cytometry. aatbio.comsigmaaldrich.com

Table 1: Example of Flow Cytometry Data

TreatmentPercentage of Caspase-10 Positive Cells (this compound Positive)
Untreated Control~5%
Apoptosis Inducer (e.g., Staurosporine)>60%

Fluorescence Microscopy for In Situ Visualization of Active Caspase-10

Fluorescence microscopy allows for the direct visualization of active caspase-10 within individual cells and in the context of tissue architecture. antibodiesinc.com Cells that have activated caspase-10 will exhibit a bright green fluorescence when stained with this compound and observed under a microscope with a FITC filter set (excitation ~490 nm, emission ~525 nm). aatbio.com This method provides spatial information about apoptosis, revealing which specific cells in a mixed population or tissue section are undergoing caspase-10-mediated cell death.

For instance, researchers have used this technique to observe caspase-10 activation in breast cancer cell lines like MCF-7 and MDA-MB-231 following treatment with chemotherapeutic agents. antibodiesinc.com The resulting images clearly show green fluorescent cells, indicating the presence of active caspase-10.

High-Throughput Screening Applications using Fluorescence Plate Readers

The fluorescent nature of this compound makes it suitable for high-throughput screening (HTS) assays using fluorescence plate readers. aatbio.com This is particularly useful for screening large libraries of chemical compounds to identify potential inducers or inhibitors of caspase-10-mediated apoptosis. sigmaaldrich.com Cells are cultured in multi-well plates (e.g., 96-well plates) and treated with the compounds of interest. aatbio.com After incubation with this compound, the fluorescence intensity in each well can be rapidly measured by a plate reader. aatbio.comsigmaaldrich.com An increase in fluorescence indicates activation of caspase-10, while a decrease in fluorescence in the presence of a known inducer would suggest an inhibitory effect.

A typical HTS experiment would involve treating cells with a library of compounds and then measuring the fluorescence at an excitation/emission of approximately 490/525 nm. aatbio.com This allows for the efficient identification of hits that modulate caspase-10 activity.

Monitoring Early Apoptotic Events and Caspase Activation Dynamics

The activation of initiator caspases like caspase-10 is an early event in the apoptotic cascade. nih.gov this compound can be used to monitor these early stages of apoptosis. By performing time-course experiments, researchers can track the dynamics of caspase-10 activation following an apoptotic stimulus. For example, Jurkat cells treated with staurosporine show a time-dependent increase in this compound binding, which correlates with other markers of apoptosis like DNA fragmentation. aatbio.comnih.gov This allows for a detailed understanding of the temporal sequence of events during apoptosis.

Multiparametric Analysis by Co-staining with Other Apoptotic Markers

To gain a more comprehensive understanding of the cell death process, this compound can be used in conjunction with other fluorescent probes that detect different apoptotic events. This multiparametric approach provides a more detailed picture of the state of the cells.

Concurrent Assessment with Propidium (B1200493) Iodide (PI) for Membrane Integrity and Necrosis Differentiation

Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised plasma membranes. bio-rad-antibodies.commerckmillipore.com Healthy, viable cells and early apoptotic cells have intact membranes and thus exclude PI. merckmillipore.com However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus red. bio-rad-antibodies.com

By co-staining cells with both this compound (green fluorescence) and PI (red fluorescence), it is possible to distinguish between different cell populations using flow cytometry or fluorescence microscopy. nih.govbio-rad-antibodies.com

Table 2: Cell Population Differentiation with this compound and PI Co-staining

Cell PopulationThis compound Staining (Green)Propidium Iodide (PI) Staining (Red)Interpretation
Viable CellsNegativeNegativeHealthy, non-apoptotic cells
Early Apoptotic CellsPositiveNegativeCells with active caspase-10 but intact cell membranes
Late Apoptotic/Necrotic CellsPositivePositiveCells with active caspase-10 and compromised cell membranes
Necrotic Cells (Primary)NegativePositiveCells that have died through necrosis without significant caspase-10 activation

This dual-staining method is a robust way to differentiate between the distinct stages of apoptosis and to distinguish apoptosis from necrosis, providing more accurate and nuanced data in cell death studies. nih.gov

Integration with Mitochondrial Transmembrane Potential Dyes (e.g., MitoTracker Red, DiOC6)

The combination of this compound with mitochondrial transmembrane potential (ΔΨm) dyes, such as MitoTracker Red CMXRos and DiOC6, provides a powerful method for dissecting the temporal relationship between caspase-10 activation and mitochondrial dysfunction during apoptosis. MitoTracker dyes are cell-permeant probes that accumulate in active mitochondria due to their membrane potential. cellsignal.com A decrease in ΔΨm is a common early event in apoptosis, and its simultaneous detection with caspase activation offers deeper insights into the apoptotic pathway.

In studies investigating apoptosis, a clear correlation between caspase activation and the loss of mitochondrial membrane potential has been established. For instance, in double-staining experiments, cells that show high fluorescence for a general caspase inhibitor like FAM-VAD-FMK also exhibit decreased fluorescence with MitoTracker Red CMXRos, indicating a collapse in mitochondrial potential. researchgate.netcapes.gov.br This suggests that caspase activation and mitochondrial demise are closely linked events in the apoptotic process. capes.gov.br

The use of these combined staining protocols allows researchers to distinguish between different stages of apoptosis. Cells in early apoptosis might show caspase activation (positive this compound staining) while still maintaining some mitochondrial membrane potential. As apoptosis progresses, a decrease in the signal from mitochondrial dyes like MitoTracker Red CMXRos would be observed, signifying mitochondrial involvement. researchgate.net This multiparameter approach is valuable in various cell types to understand that while the specifics of nuclear changes may vary, mitochondrial failure is a common feature across different apoptotic pathways. capes.gov.br

Combined Analysis with Annexin V for Phosphatidylserine (B164497) Externalization

A widely used strategy in apoptosis research is the dual labeling of cells with this compound and Annexin V. Annexin V is a calcium-dependent protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bio-techne.commerckmillipore.com This externalization of PS serves as a recognizable "eat me" signal for phagocytes. merckmillipore.com

By combining this compound with a fluorescently-conjugated Annexin V (e.g., Annexin V-FITC or Annexin V-Cy5), researchers can simultaneously detect caspase-10 activation and PS externalization. nih.govaacrjournals.org This allows for a more detailed characterization of the apoptotic process. Typically, viable cells are negative for both markers. Early apoptotic cells will be positive for Annexin V and may or may not be positive for this compound, depending on the specific apoptotic pathway and the timing of caspase-10 activation. bdbiosciences.com Cells in later stages of apoptosis will be positive for both Annexin V and a viability dye like propidium iodide (PI), which can penetrate the compromised cell membrane. bdbiosciences.com

Studies have shown that caspase activation, detected by fluorochrome-labeled caspase inhibitors (FLICA), often precedes or occurs concurrently with PS externalization. nih.gov This combined analysis helps to delineate the sequence of events in apoptosis and can distinguish between different cell death modalities. For instance, in some forms of apoptosis, caspase activation is a prerequisite for PS externalization. nih.gov The use of a pan-caspase inhibitor has been shown to block the externalization of PS in response to certain apoptotic stimuli. researchgate.net

Nuclear Staining with Hoechst Dyes for Chromatin Condensation and Nuclear Fragmentation Analysis

The integration of this compound staining with nuclear dyes like Hoechst 33342 allows for the concurrent visualization of caspase-10 activation and the characteristic nuclear changes of apoptosis, such as chromatin condensation and nuclear fragmentation. bio-rad-antibodies.comclinisciences.com Hoechst dyes are cell-permeable and bind to the minor groove of DNA, emitting a blue fluorescence. In healthy cells, the nucleus exhibits a uniform, diffuse fluorescence, while in apoptotic cells, the chromatin condenses, leading to a brighter, more compact, or fragmented nuclear staining pattern. clinisciences.com

This multi-staining approach enables researchers to correlate the enzymatic activity of caspase-10 with the morphological hallmarks of apoptosis within the nucleus. For example, a cell that is positive for this compound, indicating active caspase-10, and also displays condensed and fragmented nuclei as visualized by Hoechst staining, is definitively undergoing apoptosis. clinisciences.com This method provides a clear visual confirmation of apoptosis and allows for the quantification of apoptotic cells within a population.

The combination of a green fluorescent caspase probe like FAM-VAD-FMK (a poly-caspase inhibitor with similar application principles to this compound) and the blue fluorescent Hoechst dye has been effectively used to identify apoptotic cells. clinisciences.com In such experiments, apoptotic cells are identified by their green fluorescence (caspase activity) and the presence of bright blue, condensed nuclear fragments. clinisciences.com This technique is applicable to both fluorescence microscopy and flow cytometry, offering a robust method for studying the role of specific caspases in the nuclear events of apoptosis.

Utility in In Vitro Cellular Models of Apoptosis Induction

Investigation of Chemotherapeutic Agent-Induced Apoptosis (e.g., Camptothecin, Paclitaxel (B517696), Cisplatin)

This compound is a valuable tool for studying apoptosis induced by various chemotherapeutic agents. For instance, camptothecin, a topoisomerase I inhibitor, is known to induce apoptosis in various cancer cell lines, such as HL-60. nih.gov Studies using broad-spectrum caspase inhibitors have shown that caspase activation is crucial for the nuclear and cellular disintegration observed during camptothecin-induced apoptosis. nih.gov While a broad-spectrum inhibitor was used in this study, the principle extends to specific caspase inhibitors like this compound to dissect the role of caspase-10.

Similarly, paclitaxel (Taxol) has been shown to induce apoptosis in a caspase-10-dependent manner. caymanchem.com The use of Z-AEVD-FMK, the non-fluorescent counterpart of this compound, can prevent the initiation of the caspase cascade and subsequent apoptosis in response to paclitaxel treatment. caymanchem.com This highlights the utility of such inhibitors in identifying the specific caspases involved in drug-induced cell death.

Cisplatin (B142131), another widely used chemotherapeutic agent, also induces apoptosis that can be analyzed using caspase activity assays. aacrjournals.org In combination with agents like TNF-alpha, cisplatin-induced apoptosis in glioma cells was shown to be dependent on the activation of multiple caspases, including caspase-10. aacrjournals.org The use of specific caspase inhibitors like Z-AEVD-FMK helped to confirm the involvement of this particular caspase in the apoptotic pathway. aacrjournals.org Furthermore, apoptosis induced by cisplatin can be quantified using Annexin V-FITC and propidium iodide staining to identify apoptotic and necrotic cell populations. mdpi.com

Analysis of Death Receptor-Mediated Apoptosis (e.g., Anti-Fas Antibody, TNF-alpha-induced pathways)

This compound is instrumental in elucidating the mechanisms of death receptor-mediated apoptosis. The Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily, triggers apoptosis upon binding to its ligand (FasL) or an agonistic anti-Fas antibody. nih.govatlasgeneticsoncology.org This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, including caspase-8 and caspase-10. nih.gov

Studies have shown that caspase-10 is involved in Fas-mediated apoptosis. For example, in Jurkat T lymphoma cells, FasL-induced apoptosis involves the activation of caspase-10, which then triggers the cleavage of Bid and the subsequent activation of the caspase cascade. caymanchem.com The use of a caspase-10 inhibitor can prevent these events. caymanchem.com Similarly, the suggested concentration for using CaspACE™ FITC-VAD-FMK, a related pan-caspase inhibitor, in anti-Fas-treated Jurkat cells highlights the utility of such fluorescent probes in these experimental systems. promega.com.brpromega.com

Tumor necrosis factor-alpha (TNF-alpha) is another key cytokine that can induce apoptosis through its receptor. In some cellular contexts, TNF-alpha-induced apoptosis is mediated by the activation of specific caspases. aacrjournals.org For example, in certain glioma cell lines, the combination of cisplatin and TNF-alpha leads to apoptosis through the activation of a panel of caspases, including caspase-10. aacrjournals.org The use of this compound and its non-fluorescent counterparts allows researchers to pinpoint the role of caspase-10 in these complex signaling pathways.

Characterization of Oxidative Stress-Induced Apoptotic Responses (e.g., Hydrogen Peroxide)

This compound can be employed to investigate the role of caspase-10 in apoptosis induced by oxidative stress, such as exposure to hydrogen peroxide (H₂O₂). Oxidative stress is a known trigger of apoptosis in various cell types. nih.govoup.com Studies using fluorochrome-labeled caspase inhibitors (FLICA) have been conducted on cells induced into apoptosis by H₂O₂. nih.gov

Role in Growth Factor Withdrawal-Induced Cell Death Studies

The compound this compound serves as a specialized tool for investigating the role of specific caspases in apoptosis initiated by growth factor withdrawal. Growth factor deprivation is a classic trigger for the intrinsic apoptotic pathway, a process critical for tissue homeostasis and development. jci.orgphysiology.org This pathway often involves the activation of initiator caspases, such as caspase-9, and subsequently, executioner caspases. ijbs.com While caspase-9 is central to the apoptosome-mediated intrinsic pathway, other initiator caspases, including caspase-10, can also be involved. jci.orgijbs.com

This compound is a fluorescently-labeled, irreversible inhibitor designed to specifically target active caspase-10. The molecule consists of three key components:

FITC (Fluorescein isothiocyanate): A fluorescent dye that allows for detection via flow cytometry or fluorescence microscopy.

AEVD (Ala-Glu-Val-Asp): A peptide sequence recognized by active caspase-10.

FMK (Fluoromethylketone): A reactive group that forms an irreversible covalent bond with the active site of the caspase, preventing further enzymatic activity and trapping the fluorescent label within the cell. rndsystems.com

In the context of growth factor withdrawal studies, researchers can use this compound to determine if and when caspase-10 becomes active. For instance, in studies of myeloid leukemic cells, different caspase pathways are activated depending on the apoptotic stimulus. nih.gov Apoptosis induced by growth factor (IL-3) deprivation was shown to be dependent on a pathway that could be inhibited by a pan-caspase inhibitor, indicating the general involvement of caspases. nih.gov Similarly, in primary cultures of mouse proximal tubular cells, growth factor withdrawal leads to increased reactive oxygen species (ROS), subsequent caspase activation, and apoptosis. physiology.orgphysiology.org

By incubating cells undergoing growth factor withdrawal with this compound, scientists can visualize and quantify the subpopulation of cells in which caspase-10 has been activated. This allows for a more precise dissection of the signaling cascade. If a fluorescent signal is detected, it provides direct evidence for the involvement of caspase-10 in that specific model of growth factor withdrawal-induced apoptosis. This method is often used alongside other apoptosis assays to build a comprehensive picture of the cell death process.

Table 1: Methodological Application of this compound in Growth Factor Withdrawal Studies

Experimental ModelApoptotic StimulusKey Apoptotic PathwayPotential Role of this compound
Myeloid Leukemic Cells (e.g., 32D)Interleukin-3 (IL-3) WithdrawalIntrinsic PathwayTo detect and quantify the specific activation of caspase-10 during the apoptotic response. nih.gov
Primary Neuronal CulturesNerve Growth Factor (NGF) DeprivationIntrinsic PathwayTo investigate if caspase-10 is an initiator caspase in neuronal apoptosis following survival factor loss.
Epithelial CellsEpidermal Growth Factor (EGF) DeprivationIntrinsic Pathway, ROS-mediatedTo determine if caspase-10 is activated downstream of oxidative stress induced by growth factor removal. physiology.org

Application in In Vivo Non-Human Animal Model Research

This compound, as a specific type of fluorochrome-labeled inhibitor of caspases (FLICA), is methodologically suited for detecting apoptosis in non-human animal models. nih.gov These reagents are cell-permeable and can be administered systemically (e.g., intravenously) to live animals. antibodiesinc.comwindows.net The probe circulates and enters cells; if a cell contains active caspase-10, the AEVD-FMK component will bind irreversibly, causing the FITC fluorophore to accumulate. antibodiesinc.comwindows.net This allows for the subsequent identification of apoptotic cells in tissues of interest. It is important to note that the use of caspase-10-specific probes is limited in rodent models like mice and rats, as they lack a direct functional homolog of the human caspase-10 gene. researchgate.net Therefore, such studies are more applicable to other non-human animal models where the caspase-10 gene is present and functional.

Assessment of Apoptosis in Isolated Cells and Tissue Sections from Animal Models

Following in vivo administration of this compound, tissues can be excised from the animal model to assess the extent and location of apoptosis. windows.netnih.gov The labeled apoptotic cells can be identified using several standard laboratory techniques:

Fluorescence Microscopy: Tissue sections can be prepared (either frozen or fixed in paraffin) and examined under a fluorescence microscope. Cells that have undergone apoptosis via caspase-10 activation will appear bright green. This allows for the spatial localization of apoptosis within the tissue architecture. nih.gov

Flow Cytometry: Tissues can be dissociated into single-cell suspensions. These cells can then be analyzed by a flow cytometer, which quantifies the fluorescence intensity of individual cells. nih.gov This provides a quantitative measure of the percentage of apoptotic cells in the sample that are positive for active caspase-10.

This methodology is invaluable for understanding the cellular dynamics of a disease. For example, in a model of Fas-ligand-induced apoptosis, inhibitory peptides for various caspases, including Z-AEVD-FMK for caspase-10, were used to identify the key mediators of cell death in human synovial fibroblasts. nih.gov While this was an in vitro study, the principle extends to assessing cells isolated from an in vivo model.

Monitoring Caspase Activity in Disease Progression or Mechanistic Intervention Studies in Animal Models

This compound can be a critical tool for tracking the involvement of caspase-10 over the course of a disease or in response to a therapeutic intervention in a relevant animal model. For instance, studies in a murine model of Marfan Syndrome showed that increased caspase activity contributes to the early development of aortic aneurysms, and treatment with a pan-caspase inhibitor reduced disease progression. ahajournals.org Similarly, in a rat model of polycystic kidney disease (PKD), caspase inhibition was shown to reduce cyst formation and slow the loss of kidney function by decreasing apoptosis and proliferation. pnas.org

If a disease model implicates caspase-10 in its pathology, this compound could be used to:

Track Disease Progression: Animals at different stages of the disease could be treated with the probe to determine when and in which tissues caspase-10 becomes active.

Evaluate Therapeutic Interventions: A cohort of diseased animals could be treated with a novel drug, while a control group receives a placebo. Subsequent administration of this compound would reveal whether the drug reduces caspase-10-mediated apoptosis, thereby providing insight into its mechanism of action. For example, the pan-caspase inhibitor Z-VAD-FMK has been used in animal models to demonstrate that inhibiting apoptosis can delay outcomes like preterm delivery induced by bacterial antigens. nih.gov A caspase-10 specific probe would offer greater specificity in similar studies.

Table 2: Application of Caspase-10 Probes in Animal Model Research

Research AreaAnimal ModelInvestigative GoalMethodology Using this compound
Autoimmune DiseaseNon-human primate model of rheumatoid arthritisTo determine the role of caspase-10 in synovial inflammation.Administer this compound to track apoptosis in synovial tissue during disease flares.
Cancer TherapyXenograft model (e.g., human myeloma cells in an immunodeficient host)To assess if a new chemotherapy agent induces apoptosis via caspase-10 activation. aacrjournals.orgTreat tumor-bearing animals with the agent, followed by this compound administration and subsequent analysis of the tumor tissue.
Liver DiseaseModel of Primary Biliary Cholangitis (PBC)To investigate the role of caspase-10 in inflammatory cell death contributing to PBC pathogenesis. researchgate.netUse this compound to detect caspase-10 activation in liver-infiltrating immune cells and hepatocytes.

Methodological Considerations for Optimal Fitc Aevd Fmk Utilization

Reagent Preparation and Storage Protocols for Maintaining Activity

The stability and activity of FITC-AEVD-FMK are critical for its function as an irreversible caspase inhibitor. Adherence to proper preparation and storage protocols is essential to maintain its efficacy.

This compound is typically supplied as a lyophilized powder and should be stored at low temperatures, generally between -20°C and -70°C, to ensure long-term stability. aatbio.combio-rad-antibodies.com Upon receipt, the product, often shipped with polar packs, should be immediately transferred to a manual defrost freezer to prevent degradation from repeated freeze-thaw cycles. aatbio.combio-rad-antibodies.com The stability of the compound under these conditions is reported to be at least four years. cosmobio.co.jp

For experimental use, the lyophilized powder is reconstituted, most commonly in dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. cosmobio.co.jpsigmaaldrich.com For instance, adding 50 µL of DMSO to the vial can create a 150X stock solution. sigmaaldrich.com Once reconstituted, this stock solution should be divided into single-use aliquots to avoid multiple freeze-thaw cycles, which can compromise the reagent's activity. sigmaaldrich.com These aliquots should be stored at ≤-20°C, protected from light, and are typically stable for up to six months. abcam.com It is recommended to use the diluted working solution within 30 minutes of its preparation in aqueous buffers. bio-rad-antibodies.com Exposure to high temperatures or direct sunlight should be avoided. bio-rad-antibodies.com

Table 1: this compound Storage and Handling Summary

ConditionRecommendationRationale
Unopened Vial Store at -20°C to -70°C in a manual defrost freezer. aatbio.combio-rad-antibodies.comPrevents degradation and maintains long-term stability.
Reconstitution Use high-quality, anhydrous DMSO. cosmobio.co.jpsigmaaldrich.comEnsures complete dissolution and maintains reagent integrity.
Stock Solution Aliquot into single-use volumes and store at ≤-20°C, protected from light. sigmaaldrich.comabcam.comAvoids repeated freeze-thaw cycles that can reduce activity.
Working Solution Prepare fresh and use within a short timeframe (e.g., 30 minutes). bio-rad-antibodies.comMinimizes degradation in aqueous solutions.

Optimization of Staining Protocols for Diverse Cell Types and Experimental Systems

The optimal conditions for staining with this compound can vary significantly depending on the cell type, experimental model, and the specific apoptosis induction method. Therefore, empirical optimization of the staining protocol is a critical step for achieving accurate and quantifiable results.

Determination of Optimal Incubation Times and Temperatures

The incubation period for this compound with cells is a crucial parameter that directly impacts the signal-to-noise ratio. A common starting point for incubation is 1 hour at 37°C in a 5% CO2 incubator. aatbio.comsigmaaldrich.com However, the optimal incubation time can range from 30 minutes to several hours and should be determined empirically for each specific cell line and experimental condition. bio-rad-antibodies.combio-rad-antibodies.com For example, some protocols suggest incubating for 1 to 2 hours depending on the experimental setup. cosmobio.co.jp During incubation, it is advisable to gently resuspend suspension cells periodically (e.g., every 20 minutes) to ensure uniform exposure to the reagent. bio-rad-antibodies.com

The temperature of incubation is also a key factor, with 37°C being the most frequently recommended temperature to facilitate active cellular processes and enzyme kinetics. aatbio.comsigmaaldrich.com

Critical Importance of Washing Procedures for Background Fluorescence Reduction

This compound is itself a fluorescent molecule. Therefore, thorough washing of the cells after incubation is essential to remove any unbound reagent and minimize background fluorescence, which could otherwise lead to false-positive signals. aatbio.combio-rad-antibodies.com A typical washing procedure involves centrifuging the cells (e.g., at ~200g to 400g for 5 minutes), removing the supernatant containing the unbound probe, and resuspending the cell pellet in a suitable wash buffer, such as a 1X wash buffer or phosphate-buffered saline (PBS). aatbio.combio-rad-antibodies.comcosmobio.co.jp This washing step is typically repeated at least twice to ensure the effective removal of background fluorescence. aatbio.comcosmobio.co.jp For adherent cells, care should be taken during the washing steps to prevent cell detachment. cosmobio.co.jp

Optimization of Cell Concentration for Accurate Detection

The concentration of cells used in the assay can influence the accuracy of detection. Cell density should generally not exceed 1 x 10^6 cells/mL, as higher concentrations may lead to nutrient depletion and spontaneous apoptosis. cosmobio.co.jpwindows.net For analysis by flow cytometry, cell concentrations of 3-5 x 10^5 cells/mL are often recommended. bio-rad-antibodies.com For fluorescence microscopy or plate reader analysis, a higher concentration, such as 2-5 x 10^6 cells/mL, may be necessary to ensure a sufficient number of cells in the field of view. bio-rad-antibodies.com For detached cells analyzed in a microtiter plate, a concentration of 2-5 x 10^5 cells per 100 µL aliquot is often suggested. aatbio.comsigmaaldrich.com It is important to adjust cell densities to be consistent across all experimental and control groups to ensure comparability. bio-rad-antibodies.com

Table 2: General Guidelines for Optimizing this compound Staining

ParameterGeneral GuidelineConsiderations for Optimization
Incubation Time 60 minutes. aatbio.comsigmaaldrich.comVaries by cell type and apoptosis inducer; test a time course (e.g., 30, 60, 120 minutes). bio-rad-antibodies.combio-rad-antibodies.com
Incubation Temperature 37°C. aatbio.comsigmaaldrich.comStandard for most cell culture applications.
Washing 2-3 washes with 1X Wash Buffer or PBS. aatbio.comcosmobio.co.jpEnsure complete removal of unbound probe to minimize background.
Cell Concentration Do not exceed 1 x 10^6 cells/mL. cosmobio.co.jpwindows.netAdjust based on the detection method (flow cytometry vs. microscopy). bio-rad-antibodies.com

Implementation of Rigorous Control Experiments for Validating Specificity and Minimizing Artifacts

The inclusion of rigorous control experiments is fundamental to the interpretation of data generated using this compound. These controls are necessary to validate the specificity of the caspase-10 activation signal and to rule out potential artifacts.

Inclusion of Uninduced Control Cell Populations

The most critical control is the use of a non-induced, healthy cell population that is cultured and processed in parallel with the experimental (apoptosis-induced) cells. aatbio.comabcam.com These uninduced cells serve as the negative control and establish the baseline level of fluorescence. aatbio.com Comparing the fluorescence intensity of the induced population to the uninduced population allows for the specific quantification of apoptosis-related caspase-10 activation. srce.hr Any fluorescence observed in the uninduced control cells can be attributed to non-specific binding or autofluorescence. In some experimental setups, a negative control can also be prepared by treating an induced cell culture with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, to demonstrate that the fluorescent signal is indeed caspase-dependent. abcam.com

By carefully considering and optimizing these methodological aspects, researchers can confidently employ this compound to specifically detect and quantify active caspase-10, thereby generating high-quality, reliable data in the study of apoptosis.

Application of Pan-Caspase Inhibitors (e.g., Z-VAD-FMK) as Specificity Controls

To validate that the fluorescence signal observed with this compound is genuinely due to its binding to active caspases, it is crucial to use a broad-spectrum or pan-caspase inhibitor as a negative control. The most commonly employed pan-caspase inhibitor is Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone).

Z-VAD-FMK is a cell-permeable, irreversible inhibitor that binds to the catalytic site of a wide range of caspases. nih.govoup.com By pre-treating cells with Z-VAD-FMK before adding the this compound probe, the active sites of caspases are blocked. cellsignal.comresearchgate.net Consequently, if the subsequent addition of this compound results in a significantly reduced fluorescent signal compared to cells not pre-treated with Z-VAD-FMK, it confirms that the probe is specifically binding to active caspases. oup.comrsc.org This control is essential to distinguish true caspase-mediated fluorescence from potential non-specific staining or artifacts. oup.com For instance, in studies involving Jurkat cells induced to undergo apoptosis, pre-incubation with Z-VAD-FMK has been shown to markedly reduce the level of apoptosis detected by subsequent analysis, thereby confirming the caspase-dependent nature of the initial observation. bdbiosciences.com

Use of Unlabeled or Non-Fluorescent AEVD-FMK Analogs as Competitive Inhibitors

Another critical control for ensuring the specificity of this compound binding is the use of a non-fluorescent, unlabeled competitor. The ideal competitor is the unlabeled analog of the probe itself, such as Z-AEVD-FMK. This compound has the same peptide sequence (AEVD) that targets caspase-10 but lacks the fluorescent FITC tag. rndsystems.com

In a competitive binding assay, cells are co-incubated with the this compound probe and an excess of the unlabeled Z-AEVD-FMK. If the this compound probe is truly binding to the AEVD-specific binding site on active caspases, the unlabeled analog will compete for these same sites. This competition will lead to a displacement of the fluorescent probe and a corresponding decrease in the measured fluorescence intensity. This method provides strong evidence that the probe's binding is specific to the target peptide sequence. The principle of competitive binding assays is a well-established method for validating the specificity of interactions between molecules, including enzyme inhibitors. google.comascentagepharma.comnih.gov

Advanced Data Acquisition and Analysis Techniques

To maximize the utility of this compound, it is imperative to employ sophisticated methods for both acquiring and analyzing the resulting fluorescence data. The choice of technique depends on the specific research question and can range from population-level analysis to single-cell imaging.

Establishment of Appropriate Gating Strategies in Flow Cytometry

Flow cytometry is a powerful technique for the high-throughput quantification of apoptotic cells within a population. promega.com When using this compound, establishing a proper gating strategy is fundamental for accurate results. The initial step involves gating on the cell population of interest based on their forward scatter (FSC) and side scatter (SSC) properties, which helps to exclude cellular debris and aggregates. aatbio.comsigmaaldrich.com

Following this initial gating, the fluorescence intensity of the this compound probe is typically measured in the FL1 channel (which detects green fluorescence). aatbio.comsigmaaldrich.com A histogram or dot plot of FITC fluorescence versus cell count allows for the clear distinction between the FITC-negative (non-apoptotic) population and the FITC-positive (apoptotic) population. To further refine the analysis, co-staining with a viability dye like Propidium (B1200493) Iodide (PI) or 7-AAD is often employed. windows.netbio-rad-antibodies.com These dyes are excluded by live cells with intact membranes but stain late apoptotic or necrotic cells red. By plotting FITC fluorescence (FL1) against PI fluorescence (e.g., FL2 or FL3), one can distinguish between:

Live, non-apoptotic cells: FITC-negative and PI-negative. merckmillipore.com

Early apoptotic cells: FITC-positive and PI-negative. merckmillipore.com

Late apoptotic/necrotic cells: FITC-positive and PI-positive. merckmillipore.com

This multi-parameter approach provides a more detailed and accurate picture of the cell death processes occurring in the population.

Quantitative Image Analysis in Fluorescence Microscopy

Fluorescence microscopy offers the advantage of visualizing the subcellular localization of the this compound signal and observing the morphological changes associated with apoptosis. windows.netbio-rad-antibodies.com Modern microscopy is not merely qualitative; quantitative image analysis software can be used to measure the fluorescence intensity on a per-cell basis.

The process typically involves acquiring images of both control and treated cells stained with this compound. Image analysis software can then be used to:

Identify and segment individual cells: This can be facilitated by co-staining with a nuclear dye like Hoechst 33342. windows.netbio-rad-antibodies.com

Measure the fluorescence intensity within each segmented cell.

Set a threshold based on the fluorescence of control (non-apoptotic) cells to determine the percentage of fluorescently positive cells.

This method allows for the quantification of the apoptotic response while retaining valuable spatial information that is lost in flow cytometry. For example, researchers can observe the characteristic nuclear condensation in apoptotic cells (via Hoechst staining) and correlate it with high this compound fluorescence. windows.net

Interpretation of Fluorescence Intensity Measurements in Relation to Caspase Activity

The fundamental principle behind using probes like this compound is that the measured fluorescence intensity is directly proportional to the amount of active caspase present in the cell at the time of labeling. promega.com An increase in fluorescence intensity in a cell or cell population treated with an apoptotic stimulus, compared to an untreated control, indicates an increase in caspase-10 activity.

This relationship allows for the quantitative assessment of caspase activation using various platforms:

Flow Cytometry: The geometric mean fluorescence intensity (MFI) of the FITC-positive population can be calculated and compared across different treatment conditions to quantify changes in the average caspase activity per cell.

Fluorescence Microscopy: As described above, the integrated fluorescence intensity per cell can be measured to provide a quantitative value for caspase activity at the single-cell level.

Fluorescence Microplate Reader: For high-throughput screening, the total fluorescence intensity of a cell population in a microplate well can be measured. aatbio.comsigmaaldrich.com This provides an average measure of caspase activity across the entire population in the well.

It is important to note that while an increase in fluorescence is a strong indicator of apoptosis, the interpretation should always be supported by the appropriate controls, such as the use of pan-caspase inhibitors, to ensure the signal is specific to caspase activity. oup.comrsc.org

Role of Caspase 10 in Apoptosis Pathways and Fitc Aevd Fmk S Probing Utility

Caspase-10 as an Initiator Caspase in the Extrinsic Apoptosis Pathway

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. creative-diagnostics.com This signaling cascade converges on the activation of initiator caspases, including Caspase-10 and its close homolog, Caspase-8. nih.govashpublications.org These caspases are essential for transmitting the death signal from the cell membrane to the intracellular apoptotic machinery. taylorandfrancis.com

The binding of death ligands—such as Fas ligand (FasL), Tumor Necrosis Factor-alpha (TNF-α), or TNF-related apoptosis-inducing ligand (TRAIL)—to their corresponding receptors (Fas, TNFR1, and TRAILR1/DR4 or TRAILR2/DR5, respectively) triggers receptor oligomerization. creative-diagnostics.comthermofisher.com This conformational change facilitates the recruitment of cytosolic adaptor proteins, most notably the Fas-Associated Death Domain (FADD) protein. rndsystems.comthermofisher.com

FADD acts as a crucial bridge, using its death effector domain (DED) to recruit DED-containing procaspases, specifically procaspase-8 and procaspase-10. rndsystems.commerckmillipore.com The resulting multi-protein assembly formed at the receptor is known as the Death-Inducing Signaling Complex (DISC). nih.gov Research has demonstrated that endogenous Caspase-10, in its various isoforms, is recruited to the native DISC of both Fas and TRAIL receptors. nih.govnih.gov This recruitment is strictly dependent on the presence of FADD. nih.govnih.gov While TNFR1 signaling can also lead to DISC formation involving FADD and caspases, its mechanism is often more complex, involving additional adaptors like TRADD. thermofisher.com

ComponentRole in the Death-Inducing Signaling Complex (DISC)Associated Receptors
Death Receptor Binds extracellular ligand, trimerizes, and initiates signal transduction.Fas (CD95), TNFR1, TRAILR1 (DR4), TRAILR2 (DR5) creative-diagnostics.com
FADD Adaptor protein that links the death receptor to initiator procaspases. rndsystems.comFas, TRAILR1, TRAILR2, TNFR1 (often via TRADD) thermofisher.com
Procaspase-8 Initiator caspase zymogen recruited to the DISC via its DED domain. rndsystems.comFas, TRAILR1, TRAILR2, TNFR1 thermofisher.com
Procaspase-10 Initiator caspase zymogen recruited to the DISC via its DED domain. rndsystems.commerckmillipore.comFas, TRAILR1, TRAILR2, TNFR1 thermofisher.comnih.gov
cFLIP A catalytically inactive homolog of caspase-8 that can modulate DISC activity. nih.govFas, TRAIL Receptors thermofisher.com

The activation of Caspase-10 within the DISC follows the "proximity-induced dimerization" model. nih.gov The high concentration of procaspase-10 zymogens forced into close proximity within the DISC allows them to dimerize and undergo autocatalytic cleavage, leading to their activation. nih.govashpublications.org This process does not require a separate upstream protease. The initial cleavage event separates the large and small catalytic subunits, which then reassemble to form the active heterotetramer enzyme. nih.govrndsystems.com Studies have shown that the activation sequence of Caspase-10 at the DISC is comparable to that of Caspase-8. nih.gov This activation at the DISC is the critical step that allows the apoptotic signal to propagate further into the cell. taylorandfrancis.com

Involvement in Death Receptor Signaling Complexes (e.g., Fas, TRAIL, TNF-alpha-induced DISC formation)

Interplay of Caspase-10 with Intrinsic Apoptosis Pathways

While Caspase-10 is a primary component of the extrinsic pathway, it also facilitates crucial crosstalk with the intrinsic, or mitochondrial, pathway of apoptosis. This connection ensures a robust and amplified apoptotic response.

Once activated, Caspase-10, much like Caspase-8, can cleave the Bcl-2 homology-3 (BH3)-only protein, Bid. ijbs.com The cleavage product, truncated Bid (tBid), translocates from the cytosol to the outer mitochondrial membrane. ijbs.com There, tBid interacts with and activates the pro-apoptotic Bcl-2 family members Bax and Bak, leading to their oligomerization and the formation of pores in the mitochondrial membrane. rndsystems.com This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point of no return in apoptosis. plos.org MOMP allows for the release of pro-apoptotic factors, such as Cytochrome c, from the mitochondrial intermembrane space into the cytosol. rndsystems.com

The propagation of the death signal culminates in the activation of effector caspases. Activated Caspase-10 can directly cleave and activate downstream effector caspases, primarily Caspase-3 and Caspase-7. creative-diagnostics.comtaylorandfrancis.com These executioner caspases are responsible for the systematic disassembly of the cell by cleaving a multitude of cellular substrates, including structural proteins and DNA repair enzymes, which leads to the characteristic biochemical and morphological hallmarks of apoptosis. taylorandfrancis.compnas.org The release of Cytochrome c following MOMP also leads to the formation of the apoptosome, a complex that activates the initiator Caspase-9, which in turn also activates Caspase-3, further amplifying the executioner phase. rndsystems.complos.org

Role in Bid Cleavage and Subsequent Mitochondrial Outer Membrane Permeabilization (MOMP)

Investigating Caspase-10 Dependent and Independent Apoptosis Mechanisms using FITC-AEVD-FMK

To dissect the precise role of individual caspases in complex death pathways, researchers rely on specific molecular probes. This compound is one such tool designed for the study of Caspase-10. It is a fluorescently-labeled inhibitor of caspases (FLICA) that is cell-permeable. bio-rad-antibodies.com The molecule consists of three key parts:

AEVD : A tetrapeptide sequence (Ala-Glu-Val-Asp) that mimics the preferred cleavage site of Caspase-10. ashpublications.orgbio-rad-antibodies.com

FMK : A fluoromethylketone group that allows the probe to bind irreversibly to the catalytic site of an active caspase. merckmillipore.com

FITC : A fluorescein (B123965) isothiocyanate fluorescent tag that allows for detection and quantification of the labeled active caspase using methods like flow cytometry or fluorescence microscopy. plos.org

By incubating cells with this compound, researchers can specifically label cells containing active Caspase-10, providing a direct readout of its engagement in a given apoptotic process. plos.orgbio-rad-antibodies.com Furthermore, the unlabeled inhibitor Z-AEVD-FMK can be used to probe functional dependency. nih.gov If pre-treatment of cells with Z-AEVD-FMK blocks apoptosis induced by a specific stimulus, it provides strong evidence that the cell death pathway is Caspase-10 dependent. plos.orgnih.gov

For instance, studies have used AEVD-FMK to demonstrate that apoptosis induced by certain chemotherapy agents in leukemia cells is dependent on Caspase-10. plos.org However, it is crucial to interpret these findings with caution. Some research indicates that tetrapeptide-based inhibitors like AEVD-fmk are not perfectly specific and may inhibit other caspases, particularly the highly homologous Caspase-8, at certain concentrations. ashpublications.orgnih.gov Therefore, results from inhibitor studies are often corroborated using genetic approaches, such as siRNA-mediated knockdown or analysis of caspase-deficient cell lines, to confirm the specific role of Caspase-10. ashpublications.orgnih.gov

Research QuestionExperimental ApproachFinding
Is Caspase-10 activated during apoptosis?Treat cells with apoptotic stimulus, incubate with this compound, and analyze via flow cytometry. plos.orgAn increase in FITC fluorescence indicates Caspase-10 activation in apoptotic cells. plos.org
Is the apoptotic pathway dependent on Caspase-10?Pre-incubate cells with the inhibitor Z-AEVD-FMK before adding the apoptotic stimulus. Measure cell death. nih.govInhibition of apoptosis suggests a Caspase-10-dependent mechanism. plos.org
Does Caspase-10 function upstream of mitochondria?Measure Caspase-10 activation and mitochondrial depolarization over time. plos.orgIn extrinsic pathways, Caspase-10 activation precedes mitochondrial events. plos.org
Is Caspase-10 involved in a novel death pathway?Use Z-AEVD-FMK in combination with other specific caspase inhibitors (e.g., for Caspase-8 or -3) to map the pathway. nih.govLack of inhibition by Z-AEVD-FMK suggests a Caspase-10 independent pathway. nih.gov

Elucidating Upstream Regulatory Pathways and Downstream Substrate Targets of Caspase-10 Activation

Caspase-10 is classified as an initiator caspase, primarily associated with the extrinsic pathway of apoptosis, a signaling cascade initiated by external stimuli. nih.govrndsystems.com Its activation is a critical control point, governed by a complex interplay of upstream regulatory molecules and resulting in the cleavage of specific downstream substrates that propagate the apoptotic signal. The fluorescent probe this compound, which is a cell-permeable, irreversible inhibitor that binds to active caspase-10, serves as an essential tool for studying these processes. rndsystems.com By using techniques such as flow cytometry or fluorescence microscopy, this compound allows researchers to detect and quantify the activation of caspase-10 within living cells, providing insights into the dynamics of the apoptotic signaling cascade.

Upstream Regulatory Pathways

The activation of procaspase-10 is not a spontaneous event but is tightly regulated by a series of upstream molecular interactions. The principal mechanism is its recruitment into a multi-protein complex upon the engagement of death receptors at the cell surface. novusbio.com

Death-Inducing Signaling Complex (DISC) Formation: The canonical activation pathway for caspase-10 begins with the binding of a death ligand, such as Fas ligand (FasL) or Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), to its corresponding death receptor (e.g., Fas, TNFR1, DR4, DR5). creative-diagnostics.commdpi.com This ligation triggers receptor trimerization and the recruitment of the adaptor protein Fas-associated death domain (FADD). nih.govcreative-diagnostics.com FADD, in turn, recruits procaspase-10 and its close homolog, procaspase-8, through homotypic interactions between their respective death effector domains (DEDs). nih.govpnas.org This assembly of the receptor, FADD, and initiator procaspases forms the death-inducing signaling complex (DISC). nih.govnovusbio.com

Proximity-Induced Activation: Within the confined environment of the DISC, the increased concentration of procaspase-10 molecules facilitates their dimerization. nih.govrndsystems.com This "proximity-induced dimerization" is the critical event that drives their activation, enabling the caspases to auto-process and cleave each other to form the active heterotetramer enzyme. pnas.orgrndsystems.com Activated caspase-8 within the DISC can also proteolytically process and activate caspase-10. rndsystems.com

Transcriptional Regulation by p53: Beyond regulation at the protein level, the expression of the CASP10 gene itself is subject to control. Research has shown that in response to DNA damage from chemotherapeutic agents, the tumor suppressor protein p53 can directly bind to specific sites within the CASP10 gene locus. tandfonline.com This binding leads to the transcriptional upregulation of caspase-10 at both the mRNA and protein levels, suggesting that p53 primes the cell for apoptosis by increasing the available pool of this initiator caspase. tandfonline.com

Negative Regulation: The activation of caspase-10 is also subject to negative control to prevent spurious apoptosis. Cellular FLICE (FADD-like IL-1β-converting enzyme)-inhibitory proteins (c-FLIPs) are structurally similar to initiator caspases but lack full enzymatic activity. They can be recruited to the DISC, where they form non-productive heterodimers with procaspase-8 or -10, thereby inhibiting their activation. mdpi.comwikipedia.org Additionally, a family of inhibitors known as caspases-8- and -10-associated RING proteins (CARPs) can specifically bind to and mediate the ubiquitin-dependent proteolysis of these caspases, thus downregulating their levels and suppressing apoptosis. pnas.org

Interactive Table 1: Upstream Regulators of Caspase-10 Activation

Regulator Type Function Citation(s)
Death Receptors (Fas, TNFR1, etc.) Protein Complex Component Initiate DISC formation upon ligand binding nih.gov, creative-diagnostics.com
FADD Adaptor Protein Recruits procaspase-10 to the DISC nih.gov, pnas.org
Caspase-8 Enzyme (Protease) Can proteolytically activate caspase-10 within the DISC rndsystems.com
p53 Transcription Factor Upregulates CASP10 gene expression following DNA damage tandfonline.com
c-FLIPs Inhibitory Protein Prevent caspase-10 activation at the DISC mdpi.com

| CARPs | Inhibitory Protein | Mediate ubiquitin-dependent degradation of caspase-10 | pnas.org |

Downstream Substrate Targets

Once activated, caspase-10 executes its function by cleaving a specific set of downstream protein substrates. The cleavage of these targets either directly dismantles cellular structures or activates other effector molecules in the apoptotic cascade. novusbio.com The substrate selectivity for caspase-10 has been shown to favor the peptide sequence Ala-Glu-Val-Asp (AEVD), which forms the basis for probes like this compound. ashpublications.org

Effector Caspases: A primary role of initiator caspases is to activate the executioner caspases. Activated caspase-10 can directly cleave and activate procaspase-3 and procaspase-7. creative-diagnostics.comwikipedia.org These effector caspases are responsible for the majority of proteolytic events during apoptosis, cleaving hundreds of cellular proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the systematic disassembly of the cell. creative-diagnostics.comrndsystems.com Caspase-10 has also been reported to cleave and activate other caspases, including caspase-6, -8, and -9. rndsystems.com

Bid (BH3 Interacting-Domain Death Agonist): Caspase-10 plays a crucial role in linking the extrinsic and intrinsic (mitochondrial) apoptosis pathways through the cleavage of Bid, a pro-apoptotic Bcl-2 family protein. mdpi.comrndsystems.com Cleavage of Bid by caspase-10 generates a truncated fragment known as tBid. tBid then translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the apoptosome and caspase-9. This crosstalk ensures a robust and amplified apoptotic response.

Other Cellular Substrates: Proteomic studies have identified additional cellular targets for caspase-10. These include the ATP-binding cassette sub-family F member 1 (ABCF1), A-kinase anchor protein 1 (AKAP1), and heat shock protein 90 beta (HSP90 beta). rndsystems.com The cleavage of these diverse substrates highlights the broad impact of caspase-10 activation on cellular function during apoptosis. In the specialized process of erythropoiesis, caspase-10-mediated cleavage of Bid into a specific P13-tBID fragment has been shown to be essential for cell differentiation, demonstrating a non-apoptotic role for this enzyme. researchgate.net

Interactive Table 2: Downstream Substrates of Activated Caspase-10

Substrate Protein Family/Type Consequence of Cleavage Citation(s)
Procaspase-3 Effector Caspase Activation, leading to execution of apoptosis creative-diagnostics.com, wikipedia.org
Procaspase-6 Effector Caspase Activation, contributing to cellular disassembly , rndsystems.com
Procaspase-7 Effector Caspase Activation, leading to execution of apoptosis creative-diagnostics.com, wikipedia.org
Bid Bcl-2 Family Protein Generation of tBid, linking to the intrinsic pathway mdpi.com, rndsystems.com
PARP DNA Repair Enzyme Inactivation, a hallmark of apoptosis rndsystems.com
ABCF1 ABC Transporter Cleavage and likely functional alteration rndsystems.com
AKAP1 Scaffolding Protein Cleavage and likely functional alteration rndsystems.com

| HSP90 beta | Chaperone Protein | Cleavage and likely functional alteration | rndsystems.com |


Advanced Research Applications and Future Directions for Fitc Aevd Fmk Analogs

Crafting Superior Probes: The Quest for Enhanced Specificity and Photostability

The utility of any fluorescent probe hinges on its specificity and photostability. For FITC-AEVD-FMK, which targets caspase-10, enhancing these properties is a key area of research. The fluorescein (B123965) isothiocyanate (FITC) fluorophore, while widely used, is susceptible to photobleaching—a process where the molecule loses its fluorescence upon prolonged exposure to light. rsc.orgresearchgate.net This limitation can hinder long-term imaging experiments.

To overcome this, researchers are exploring several strategies. One approach involves the development of novel derivatives by modifying the FITC molecule or replacing it altogether with more robust fluorophores. Dyes from the Alexa Fluor and Cy series, for instance, are known for their enhanced photostability and brightness, making them attractive alternatives. researchgate.netevidentscientific.comnih.gov Encapsulating the fluorophore within nanoparticles is another promising strategy to improve stability. rsc.org

Beyond photostability, increasing the specificity of the AEVD peptide sequence for caspase-10 is crucial. While AEVD is a recognized substrate for caspase-10, some level of cross-reactivity with other caspases can occur. Fine-tuning the peptide sequence through amino acid substitutions could lead to derivatives with a higher affinity and selectivity for caspase-10, thereby providing a more precise tool for studying its specific roles in apoptosis.

High-Content Screening: Accelerating Drug Discovery and Pathway Analysis

High-content screening (HCS) platforms, which allow for the rapid and automated analysis of cellular events, are being revolutionized by the integration of probes like this compound analogs. These platforms enable the screening of vast libraries of chemical compounds to identify potential drug candidates that modulate caspase-10 activity. rsc.orgresearchgate.netrsc.org

A significant challenge in developing caspase-specific inhibitors is the high degree of homology among these enzymes. rsc.orgresearchgate.net To address this, innovative HCS assays are being designed to target the inactive precursor forms of caspases, known as zymogens, which exhibit greater structural diversity. rsc.orgresearchgate.netrsc.orgbiorxiv.org For example, an engineered, activatable form of procaspase-10 has been used in a high-throughput screen of approximately 100,000 compounds to identify novel inhibitors. rsc.orgbiorxiv.org

By employing this compound analogs in HCS, researchers can not only identify new therapeutic leads but also elucidate the complex signaling pathways that regulate apoptosis. This approach facilitates a deeper understanding of how different stimuli and compounds influence cell fate decisions.

Screening Platform ComponentDescriptionRelevance to this compound Analogs
Engineered Caspase-10 A modified, inactive form of caspase-10 that can be activated on demand.Allows for the specific screening of compounds that inhibit the activation of caspase-10. rsc.orgbiorxiv.org
Fluorescent Substrate A molecule, such as a this compound analog, that fluoresces upon cleavage by active caspase-10.Provides a direct readout of caspase-10 activity in a high-throughput format. aatbio.com
Automated Microscopy High-speed imaging systems that capture cellular changes across thousands of wells.Enables the rapid and quantitative analysis of apoptosis in response to various treatments.
Data Analysis Software Sophisticated algorithms that process and interpret the large datasets generated.Facilitates the identification of "hits" and the characterization of their effects on cellular pathways.

Single-Cell Analysis: Unraveling the Heterogeneity of Apoptosis

Averaging the response of a cell population can mask significant variations at the single-cell level. biorxiv.org Genetically identical cells can exhibit substantial heterogeneity in their response to apoptotic stimuli. biorxiv.org this compound analogs are powerful tools for dissecting this apoptotic heterogeneity through single-cell analysis techniques like fluorescence microscopy and flow cytometry. mdpi.comnih.govpnas.org

By labeling individual cells with these probes, researchers can visualize and quantify the activation of caspase-10 in real-time. This allows for the study of the kinetics of apoptosis on a cell-by-cell basis and reveals subpopulations of cells that may respond differently to the same treatment. mdpi.comnih.gov For example, studies using similar fluorescent probes have shown that the process of caspase activation can be rapid, completing within minutes in a single cell. nih.gov

Techniques like Fluorescence Resonance Energy Transfer (FRET) can also be employed, using probes with pairs of fluorophores to measure caspase activity with high sensitivity. nih.gov This single-cell approach is crucial for understanding phenomena like therapy resistance, where a small fraction of cells may survive treatment due to variations in their apoptotic response. biorxiv.org

Context is Key: Cell Death Mechanisms in Development, Immunity, and the Nervous System

The role of caspase-10 and, by extension, the utility of this compound analogs, varies significantly across different biological contexts.

Developmental Biology: Programmed cell death is a fundamental process in embryonic development, sculpting tissues and organs. While much of the focus has been on other caspases, caspase-10 is also implicated in these processes. ijbs.com The use of this compound analogs can help to precisely map the spatial and temporal activation of caspase-10 during development, providing a clearer picture of its contribution to morphogenesis.

Immunology: Caspase-10 plays a critical role in the homeostasis of the immune system, particularly in the apoptosis of lymphocytes and dendritic cells. nih.govnih.gov Mutations in the CASP10 gene have been linked to autoimmune lymphoproliferative syndrome (ALPS) type II, a disorder characterized by defective lymphocyte apoptosis. nih.govashpublications.org this compound analogs are invaluable for studying the mechanisms of immune cell apoptosis and how defects in this process contribute to autoimmune diseases. nih.govnih.govresearchgate.net

Neurobiology: The role of caspases in the nervous system is complex, with involvement in both normal neuronal function and neurodegenerative diseases. numberanalytics.comnih.gov While caspases like caspase-3 and -9 have been extensively studied in the context of neuronal apoptosis, evidence suggests that initiator caspases, including caspase-10, are also involved in the extrinsic apoptotic pathway in neurons. nih.govoup.comnumberanalytics.com In diseases like Alzheimer's, caspase activation is a feature, and this compound analogs can be used to investigate the specific involvement of caspase-10 in neuronal cell death and synaptic dysfunction. nih.govnih.govoup.comnumberanalytics.com

Biological ContextRole of Caspase-10Application of this compound Analogs
Developmental Biology Involved in programmed cell death for tissue sculpting. ijbs.comMapping the spatio-temporal activation of caspase-10 during embryogenesis.
Immunology Crucial for lymphocyte and dendritic cell apoptosis and immune homeostasis. nih.govnih.govashpublications.orgInvestigating the mechanisms of autoimmune diseases linked to defective apoptosis. nih.govresearchgate.net
Neurobiology Contributes to neuronal apoptosis in neurodegenerative diseases. nih.govoup.comnumberanalytics.comStudying the role of caspase-10 in neuronal cell death and synaptic loss in conditions like Alzheimer's disease. nih.gov

Beyond Apoptosis: Unveiling Novel Regulatory Pathways of Caspase-10

The function of caspase-10 is not limited to initiating apoptosis; it is also a key player in determining cellular fate. ijbs.com There is a complex interplay, or crosstalk, between apoptosis and other cellular processes like autophagy, and caspases are central to this communication. ijbs.com Activated caspases can cleave autophagy-related proteins, thereby shutting down the autophagic response. ijbs.com

This compound analogs can be used to explore these non-apoptotic roles of caspase-10. By selectively inhibiting caspase-10, researchers can investigate how its activity influences other signaling pathways and ultimately, the cell's decision to live or die. For instance, studies have explored the interaction of caspase-10 with various proteins involved in cell fate decisions. mdpi.compnas.org

The discovery of novel regulatory pathways for caspase-10 activity holds significant promise for developing new therapeutic strategies. By understanding how to modulate the balance between apoptosis, autophagy, and other cellular processes, it may be possible to intervene in diseases where these pathways are dysregulated.

Q & A

Q. What is the mechanism of action of FITC-AEVD-FMK in detecting caspase activity, and how does its structure influence specificity?

this compound is a fluorescent caspase inhibitor designed to bind irreversibly to the active site of caspase-3/7, enabling real-time tracking of apoptosis. The AEVD sequence (Ala-Glu(OMe)-Val-Asp(OMe)) mimics the caspase cleavage site, while the FITC fluorophore allows visualization via fluorescence microscopy or flow cytometry . Researchers should validate specificity using caspase-deficient cell lines or competitive inhibition assays.

Q. How can researchers optimize this compound concentration and incubation time for live-cell imaging?

Titration experiments (e.g., 1–20 µM) paired with time-course studies (30 min–4 hrs) are critical. For example, a 10 µM dose with 1-hour incubation often balances signal intensity and cytotoxicity. Always include a negative control (e.g., untreated cells) and confirm apoptosis via complementary methods like Annexin V/PI staining .

Q. What are the limitations of this compound in distinguishing apoptosis from necrosis?

this compound binds only to active caspases, making it apoptosis-specific. However, secondary necrosis can release fluorescent debris, leading to false positives. Mitigate this by combining it with membrane integrity dyes (e.g., propidium iodide) and analyzing early time points .

Q. How should researchers design controls for this compound experiments to ensure reproducibility?

Essential controls include:

  • Positive control : Cells treated with staurosporine (1 µM, 4 hrs) to induce apoptosis.
  • Negative control : Cells pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK).
  • Fluorescence background : Unstained cells or cells treated with FITC-conjugated scrambled peptides .

Q. What technical factors affect this compound signal stability in long-term assays?

Photobleaching and pH sensitivity are key concerns. Use antifade reagents (e.g., ProLong Diamond) for microscopy and maintain physiological pH (7.4) in buffers. For flow cytometry, analyze samples immediately post-staining .

Advanced Research Questions

Q. How can researchers resolve conflicting data between this compound and other caspase activity assays (e.g., Western blot)?

Discrepancies may arise from temporal differences (early caspase activation vs. substrate cleavage). Design time-series experiments and normalize data to housekeeping proteins (e.g., β-actin). Cross-validate with fluorogenic substrates (e.g., DEVD-AMC) .

Q. What strategies mitigate off-target binding of this compound in primary cell cultures?

Primary cells often exhibit nonspecific uptake. Pre-incubate cells with a blocking buffer (1% BSA, 0.1% sodium azide) and use caspase-specific siRNA knockdown to confirm signal specificity. Include a scrambled-FITC-FMK control .

Q. How does this compound perform in 3D cell culture models compared to 2D monolayers?

Penetration depth and diffusion kinetics vary in 3D systems. Optimize by:

  • Increasing incubation time (2–6 hrs).
  • Using smaller spheroids (<200 µm diameter).
  • Validating with confocal microscopy z-stacks .

Q. What computational tools can quantify this compound fluorescence data in high-throughput screens?

Use ImageJ/Fiji for intensity quantification or machine learning platforms (e.g., CellProfiler) for automated segmentation. Normalize fluorescence to cell count (Hoechst staining) and report as fold-change over baseline .

Q. How can this compound be integrated with transcriptomic or proteomic datasets to study apoptosis pathways?

Combine fluorescence data with RNA-seq (e.g., caspase gene expression) or LC-MS/MS (e.g., PARP cleavage). Apply multivariate analysis (PCA or clustering) to identify correlations between caspase activation and downstream effectors .

Methodological Tables

Parameter Optimization Strategy Validation Method
Concentration (µM)Titrate 1–20 µM; 10 µM recommendedAnnexin V/PI staining
Incubation Time (hrs)0.5–4 hrs; 1 hr for most cell linesWestern blot (cleaved caspase-3)
Signal StabilityAntifade reagents, pH 7.4 buffersTime-lapse microscopy
3D Model Penetration6-hr incubation, <200 µm spheroidsConfocal z-stack analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.